

Zoligratinib solubility DMSO ethanol stock solution

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Compound Focus: Zoligratinib

CAS No.: 1265229-25-1

Cat. No.: S547997

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Chemical Profile & Solubility Data

Zoligratinib (also known as Debio-1347, CH5183284, FF284) is a selective, orally available small-molecule inhibitor targeting the Fibroblast Growth Factor Receptor (FGFR) family. Its chemical structure is $C_{20}H_{16}N_6O$, with a molecular weight of 356.38 g/mol and CAS Number 1265229-25-1 [1] [2] [3].

Solubility in Common Solvents

The solubility profile of **Zoligratinib** is a critical consideration for experimental planning. The following table summarizes its solubility in standard laboratory solvents [3]:

Solvent	Solubility	Concentration
DMSO	Freely soluble	71 mg/mL (199.22 mM)
Ethanol	Slightly soluble	1 mg/mL (2.81 mM)
Water	Insoluble	Insoluble

Preparation of Stock Solutions

Stable stock solutions are typically prepared in DMSO due to the high solubility of **Zoligratinib**.

- **Standard DMSO Stock Solution:** Dissolve **Zoligratinib** in pure, anhydrous DMSO to a final concentration of **10-100 mM**. For a 100 mM solution, add 35.6 mg of **Zoligratinib** to 1 mL of DMSO [1] [3].
- **Aliquoting and Storage:** Upon preparation, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at **-20°C**, where the solution remains stable for up to **3 months** [4] [3].
- **Handling Notes:** If the compound appears as a film on the vial wall (common with small quantities), add the solvent and vortex or sonicate to ensure complete dissolution [4].

In Vitro and In Vivo Formulations

For biological assays, DMSO stock solutions are diluted into aqueous buffers. The working dilution should be prepared fresh and used promptly.

Troubleshooting Solubility in Assay Buffers

A common issue is compound precipitation upon dilution of the DMSO stock into aqueous media [4].

- **If precipitate forms:** Warm the solution to **37°C** with brief sonication or vortexing. This typically re-dissolves the precipitate.
- **Solvent concentration:** Keep the final concentration of DMSO in cell culture media below **0.1%** to minimize cytotoxicity [4].

Formulations for Animal Studies

For in vivo administration, **Zoligratinib** can be formulated for oral gavage (p.o.). The following table compares two validated formulations [3]:

Formulation Type	Composition	Final Concentration	Preparation Example (for 1 mL)
Clear Solution	5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH ₂ O	3.55 mg/mL (9.96 mM)	Add 50 µL of 71 mg/mL DMSO stock to 400 µL PEG300 → mix. Add 50 µL Tween 80 → mix. Add 500 µL ddH ₂ O → mix.
Clear Solution	5% DMSO, 95% Corn Oil	0.295 mg/mL (0.83 mM)	Add 50 µL of 5.9 mg/mL DMSO stock to 950 µL corn oil → mix thoroughly.
Homogeneous Suspension	0.5% Carboxymethylcellulose Sodium (CMC-Na) in water	≥5 mg/mL	Add 5 mg of Zoligratinib powder to 1 mL of CMC-Na solution → mix evenly to suspend.

> **Critical Note:** These formulations should be prepared fresh and used immediately for optimal results [3].

Mechanism of Action and Selectivity Profile

Zoligratinib functions as a potent ATP-competitive inhibitor of the FGFR tyrosine kinase domain. It binds to the intracellular kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways such as MAPK and PI3K/AKT, which are crucial for cell proliferation and survival [1] [5].

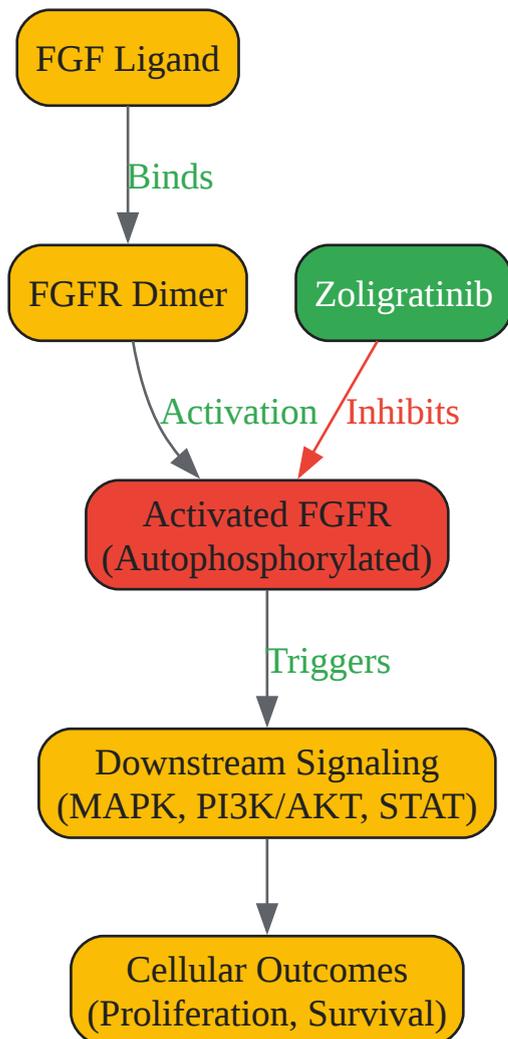
Enzymatic Inhibition (IC₅₀)

The selectivity of **Zoligratinib** for different FGFR isoforms is summarized below [1] [2] [3]:

Target Kinase	IC ₅₀ (nM)
FGFR1	9.3

Target Kinase	IC ₅₀ (nM)
FGFR2	7.6
FGFR3	22
FGFR4	290

This data confirms **Zoligratinib** is a highly selective FGFR1-3 inhibitor with significantly lower activity against FGFR4.



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Diagram 1: Mechanism of Action. **Zoligratinib** inhibits the autophosphorylation and activation of FGFR dimers, thereby blocking downstream pro-tumorigenic signaling pathways.

Standard In Vitro Experimental Protocols

Cell-Based Antiproliferative Assay

This protocol is used to determine the compound's IC₅₀ in cancer cell lines with FGFR alterations [2] [3].

- **Cell Lines:** Use lines with relevant FGFR alterations (e.g., SNU-16 for FGFR2 amplification; KMS11 for FGFR3 mutation) and control lines without alterations.
- **Compound Treatment:** Seed cells in 96-well plates. The next day, add **Zoligratinib** from a DMSO stock serially diluted in culture media. A typical concentration range is **0.076 nM to 10,000 nM**.
- **Incubation:** Incubate cells with the compound for **4 days at 37°C**.
- **Viability Readout:** Add a cell viability reagent like **Cell Counting Kit-8 (CCK-8)**. Incubate for several hours and measure the absorbance at **450 nm**.
- **Data Analysis:** Calculate the percentage of growth inhibition using the formula: $(1 - T/C) \times 100$ (%), where T and C are the absorbance of treated and untreated control cells, respectively. Calculate IC₅₀ values using appropriate software.

Cell-Based Target Engagement (Western Blot)

This protocol assesses the inhibition of FGFR autophosphorylation and downstream signaling [2].

- **Cell Treatment:** Treat serum-starved cells (e.g., DMS114, SNU-16, KMS11) with **Zoligratinib** at concentrations ranging from **100 to 300 nM** for a few hours.
- **Stimulation:** Stimulate cells with the relevant FGF ligand (e.g., FGF2) to activate the pathway.
- **Cell Lysis:** Lyse cells and quantify protein concentration.
- **Western Blot:** Analyze lysates by SDS-PAGE and immunoblot for:
 - **Phospho-FGFR** (Tyr653/654) and **total FGFR**
 - **Phospho-ERK** (Thr202/Tyr204) and **total ERK**
 - **Phospho-AKT** (Ser473) and **total AKT**
- **Expected Outcome:** Dose-dependent reduction in phospho-FGFR, phospho-ERK, and phospho-AKT levels, indicating effective pathway inhibition.

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